molecular formula C21H25Cl2N3O4S2 B2489620 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216848-70-2

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2489620
CAS No.: 1216848-70-2
M. Wt: 518.47
InChI Key: LTSVDDPUYDMVPE-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiazole ring, a dimethylaminoethyl group, and a methoxybenzenesulfonyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole ring using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The propanamide group can be introduced via amide bond formation using reagents like carbodiimides.

    Sulfonylation: The methoxybenzenesulfonyl group can be attached using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: It may be used as a probe to study biological pathways or enzyme functions.

Medicine

Industry

    Chemical Manufacturing: Use as a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-1,3-benzothiazol-2-yl)-N-methyl-3-(4-methoxybenzenesulfonyl)propanamide
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-N-ethyl-3-(4-methoxybenzenesulfonyl)propanamide

Uniqueness

The unique combination of functional groups in N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)12-13-25(21-23-20-17(22)5-4-6-18(20)30-21)19(26)11-14-31(27,28)16-9-7-15(29-3)8-10-16;/h4-10H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSVDDPUYDMVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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